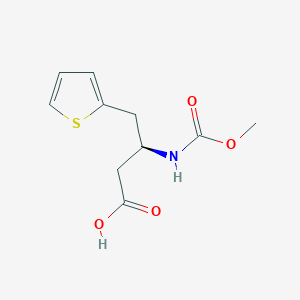

(S)-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid

Description

(S)-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid is a chiral carboxylic acid derivative featuring a thiophene ring, a methoxycarbonyl-protected amino group, and a four-carbon backbone. Its IUPAC name reflects the (S)-configuration at the third carbon, the methoxycarbonyl (MeO-CO-NH-) substituent, and the thiophen-2-yl group at the fourth carbon. For instance, the Boc analog (C13H19NO4S) has a molecular weight of 285.36 g/mol, suggesting the methoxy variant would have a slightly lower molecular weight due to the smaller methoxy group .

The compound’s thiophene moiety contributes to π-π interactions in biological systems, while the methoxycarbonyl group enhances stability against enzymatic degradation compared to free amines. Such derivatives are typically used in medicinal chemistry research, particularly in peptide mimetics or as intermediates for drug candidates targeting enzymes or receptors. Storage recommendations for similar compounds (e.g., 2–8°C, protection from light and moisture) suggest analogous handling for this molecule .

Properties

Molecular Formula |

C10H13NO4S |

|---|---|

Molecular Weight |

243.28 g/mol |

IUPAC Name |

(3S)-3-(methoxycarbonylamino)-4-thiophen-2-ylbutanoic acid |

InChI |

InChI=1S/C10H13NO4S/c1-15-10(14)11-7(6-9(12)13)5-8-3-2-4-16-8/h2-4,7H,5-6H2,1H3,(H,11,14)(H,12,13)/t7-/m1/s1 |

InChI Key |

FNOAXPCFCJONNK-SSDOTTSWSA-N |

Isomeric SMILES |

COC(=O)N[C@H](CC1=CC=CS1)CC(=O)O |

Canonical SMILES |

COC(=O)NC(CC1=CC=CS1)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as thiophene-2-carboxylic acid and (S)-2-aminobutanoic acid.

Formation of Intermediate: The thiophene-2-carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2).

Amide Bond Formation: The acid chloride is then reacted with (S)-2-aminobutanoic acid in the presence of a base like triethylamine (Et3N) to form the amide intermediate.

Methoxycarbonylation: The final step involves the methoxycarbonylation of the amide intermediate using methyl chloroformate (CH3OCOCl) under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products

Oxidation: Thiophene sulfoxides or sulfones

Reduction: Alcohol derivatives

Substitution: N-alkylated or N-acylated derivatives

Scientific Research Applications

(S)-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and metabolic pathways.

Industrial Applications: The compound may find use in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (S)-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity or modulating its function. The thiophene ring and the methoxycarbonyl group are likely involved in key interactions with the molecular target, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogs with Different Protecting Groups

The Boc-protected analog, (S)-3-((tert-Butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid, is commercially available (CAS: 190190-47-7) and differs only in the protecting group. Boc protection is preferred in solid-phase peptide synthesis due to its acid-labile nature, whereas methoxycarbonyl groups may require harsher conditions for deprotection .

Table 1: Structural Comparison of Protecting Groups

Analogs with Different Aromatic Substituents

Replacing the thiophen-2-yl group with a 3-cyanophenyl group (as in (S)-3-(Boc-amino)-4-(3-cyanophenyl)butanoic acid, CAS: 270065-86-6) introduces a polar cyano group. Thiophene-containing analogs may exhibit stronger binding to hydrophobic pockets in enzymes, while phenyl derivatives could favor polar active sites .

Chain Length and Substituent Position Variations

(S)-2-((Boc)amino)-3-(thiophen-2-yl)propanoic acid (CAS: 56675-37-7) shortens the carbon chain to three atoms and shifts the amino group to position 2. This reduces conformational flexibility and may limit interactions with extended binding pockets. Propanoic acid derivatives are less common in peptide backbones but serve as constrained analogs in structure-activity relationship (SAR) studies .

Functional Group Variations

3-(Aminomethyl)-4-(thiophen-2-yl)butanoic acid (IC50 = 2140 nM) replaces the methoxycarbonylamino group with an aminomethyl moiety. This change eliminates steric bulk and introduces a primary amine, significantly reducing potency in calcium channel inhibition assays compared to analogs like (S)-3-(aminomethyl)-4-(furan-2-yl)butanoic acid (IC50 = 178 nM). The methoxycarbonyl group’s electron-withdrawing nature may enhance binding affinity in specific targets .

Biocatalytic Relevance

2-Amino-3-(thiophen-2-yl)propanoic acid, a related β-amino acid, undergoes enzymatic transformations (e.g., ammonia elimination) in biocatalytic studies. Such processes highlight the metabolic stability challenges of thiophene-containing amino acids, which may inform the design of protease-resistant analogs .

Biological Activity

(S)-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid is an amino acid derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a thiophene ring and a methoxycarbonyl group, exhibits unique properties that may influence various biological processes. This article will explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₀H₁₃N₁O₄S

- Molecular Weight : 243.28 g/mol

- CAS Number : 1007881-84-6

The structural features of this compound contribute to its reactivity and interaction with biological targets. The thiophene moiety enhances its electron-rich character, which can facilitate interactions with enzymes and receptors.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Properties : Compounds containing thiophene rings are often explored for their antimicrobial potential. Studies suggest that derivatives of this compound may inhibit bacterial growth, making them candidates for antibiotic development.

- Anticancer Activity : Preliminary investigations have shown that this compound could affect cancer cell viability. Its ability to interact with specific molecular targets may lead to the modulation of signaling pathways involved in cell proliferation and apoptosis .

- Enzyme Inhibition : The compound's structure allows it to potentially inhibit certain enzymes, which could be beneficial in therapeutic contexts, particularly in drug design aimed at targeting specific diseases .

The mechanism of action for this compound involves several pathways:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity to target sites.

- π-π Interactions : The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing enzyme activity and receptor interactions.

Case Studies

-

Antimicrobial Screening :

- A study evaluated the antimicrobial activity of various thiophene derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

- Anticancer Efficacy :

Comparison of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.